molecular formula C22H21N5O2 B14943161 4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(4-methoxyphenyl)-3-methyl-1-(1-methyl-1H-benzimidazol-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Katalognummer: B14943161
Molekulargewicht: 387.4 g/mol
InChI-Schlüssel: JYRAAIPLUXUBHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-METHOXYPHENYL)-3-METHYL-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse biological and clinical applications, including anticancer, antiviral, and anti-inflammatory activities . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or its equivalents . For 4-(4-METHOXYPHENYL)-3-METHYL-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE, the preparation might involve multi-step reactions starting from commercially available precursors. Industrial production methods would likely optimize these steps for higher yields and purity.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-(4-METHOXYPHENYL)-3-METHYL-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antiviral properties.

    Industry: Potential use in the development of new materials.

Wirkmechanismus

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core allows it to bind effectively, disrupting normal cellular processes. This can lead to the inhibition of cancer cell growth or the prevention of viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other benzimidazole derivatives like:

    Thiabendazole: Used as an anthelmintic.

    Albendazole: Known for its broad-spectrum antiparasitic activity.

    Mebendazole: Another antiparasitic agent.

4-(4-METHOXYPHENYL)-3-METHYL-1-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of functional groups, which may offer enhanced biological activity and specificity.

Eigenschaften

Molekularformel

C22H21N5O2

Molekulargewicht

387.4 g/mol

IUPAC-Name

4-(4-methoxyphenyl)-3-methyl-1-(1-methylbenzimidazol-2-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C22H21N5O2/c1-13-20-16(14-8-10-15(29-3)11-9-14)12-19(28)24-21(20)27(25-13)22-23-17-6-4-5-7-18(17)26(22)2/h4-11,16H,12H2,1-3H3,(H,24,28)

InChI-Schlüssel

JYRAAIPLUXUBHB-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=CC=C(C=C3)OC)C4=NC5=CC=CC=C5N4C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.